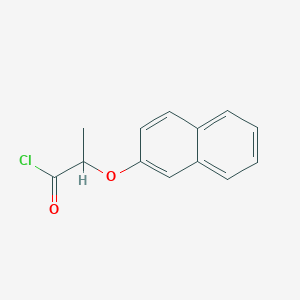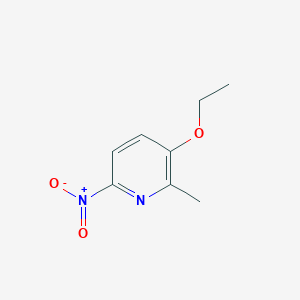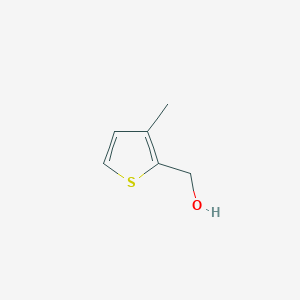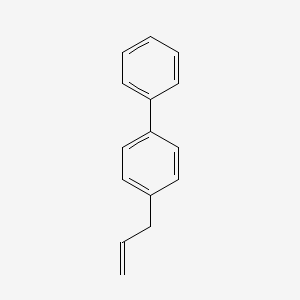
1,1'-联苯,4-(2-丙烯基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,1’-Biphenyl, 4-(2-propenyl)-” is a chemical compound with the molecular formula C15H14 . It is also known by other names such as “3-(4-Biphenyl)-1-propene”, “4-Allyl-1,1’-biphenyl”, and "1-phenyl-4-prop-2-enylbenzene" .
Synthesis Analysis
While specific synthesis methods for “1,1’-Biphenyl, 4-(2-propenyl)-” were not found in the search results, a related compound, “5-(4′-{[4-(aryloxymethyl)-1H-1,2,3-triazol-1-yl]methyl}[1,1’-biphenyl]-2-yl)-1H-tetrazoles”, has been synthesized successfully .Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 4-(2-propenyl)-” includes 15 heavy atoms . The InChI representation of the molecule is “InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2” and the Canonical SMILES representation is "C=CCC1=CC=C(C=C1)C2=CC=CC=C2" .Physical And Chemical Properties Analysis
The molecular weight of “1,1’-Biphenyl, 4-(2-propenyl)-” is 194.27 g/mol . It has a complexity of 180 and a topological polar surface area of 0 Ų . It has no hydrogen bond donors or acceptors, and it has 3 rotatable bonds .科学研究应用
Organic Chemistry and Medicinal Applications
Summary of the Application
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omni-presence in medicinally active compounds, marketed drugs, and natural products .
Methods of Application or Experimental Procedures
Biphenyls undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett Turner, Negishi, Kumada, Stille, Suzuki Miyaura, Friedel Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
Results or Outcomes
Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Energy Storage Applications
Summary of the Application
Metal-organic frameworks (MOFs) have attracted significant research interest for supercapacitor applications due to their high-tunable conductivity and their structure’s pore size .
Methods of Application or Experimental Procedures
A facile one-step hydrothermal method was used to synthesize nickel-based metal-organic frameworks (MOF) using organic linker 4,4′-biphenyl dicarboxylic acid (BPDC) for high-performance supercapacitors . The pore size of the Ni-BPDC-MOF nanostructure is tuned through different synthesization temperatures .
Results or Outcomes
The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm . A high specific capacitance of 488 F·g⁻¹ has been obtained at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte . The electrode shows reliable cycling stability, with 85% retention after 2000 cycles .
High-Performance Composites
Summary of the Application
Molecular weight controlled polyimide oligomer (Oligo-PI) resins were developed via the polymerization of 4,4’-(1,3-phenylenedioxy)dianiline (TPE-R), 2,3’,3,4’-biphenyltetracarboxylic dianhydride (BPDA) and 4-phenylethynyl phthalic anhydride (PEPA). These resins are used to develop high-performance composites .
Methods of Application or Experimental Procedures
The Oligo-PI resins have an asymmetric and amorphous structure, which could make better processability to fabricate composites. Carbon fabric reinforced Oligo-PIs (Oligo-PI/CFs) were prepared via hot press technique .
Results or Outcomes
As the molecular weight got higher and the ordered network structures were formed, the composite exhibited excellent thermal stability. Flexural strengths also increased by building the crosslinked structures . The mechanical properties of Oligo-PI/CF-3 (5 ply) was evaluated at both 25 °C and 200 °C. The composite maintained high strengths even at high temperatures, demonstrating the durability of Oligo-PI/CFs in harsh conditions utilized for the aerospace and military applications .
Biological and Medicinal Applications
Summary of the Application
Biphenyl derivatives are used in a wide range of biological and medicinal applications. They are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Methods of Application or Experimental Procedures
Biphenyls undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
Results or Outcomes
Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities . For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .
Transparent and Flexible Electronics
Summary of the Application
Driven by the emerging development of transparent and flexible electronics, colorless polyimide (CPI) has been attracting much attention in recent years . As a key component for next-generation electronics, CPI film will be well focused both on research and commercialization .
Methods of Application or Experimental Procedures
CPI films are used in image display devices, optical films, organic photovoltaics, flexible printing circuit boards, and other optoelectronic devices . The lower optical transmittance of conventional PI is caused by the formation of intra- and intermolecular charge transfer complex (CTC) originated from their conjugated structures . Therefore, the basic principle to increase the transparency of CPI is to avoid or reduce the conjugated units and suppress the CTC .
Results or Outcomes
The industrial production of CPI has been realized in recent years . Despite the water/oxygen permeability being a pain point of CPI, it has been used in various applications due to its high mechanical properties, thermal stability, high-temperature resistance, good chemical resistance, and dielectric features .
Conformational Enantiomorphism
Summary of the Application
Biphenyls, including “3-(4-Biphenyl)-1-propene”, can exhibit conformational enantiomorphism . This property is of interest in the field of stereochemistry, as it can lead to the formation of chiral molecules .
Methods of Application or Experimental Procedures
If each of the phenyl rings of a biphenyl has two different ortho or meta substituents (one may be hydrogen), even the twisted 90º dihedral angle conformer becomes chiral . In order to interconvert such conformers with their mirror image, the molecule must pass through a planar transition state .
Results or Outcomes
This property of biphenyls can be exploited in the synthesis of chiral molecules, which have applications in various fields, including pharmaceuticals and materials science .
未来方向
属性
IUPAC Name |
1-phenyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPEDHRZNHTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513878 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 4-(2-propenyl)- | |
CAS RN |
20120-35-8 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
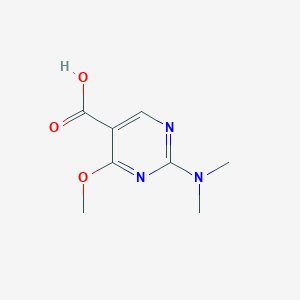
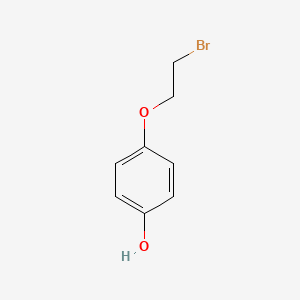
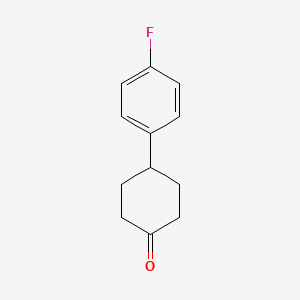
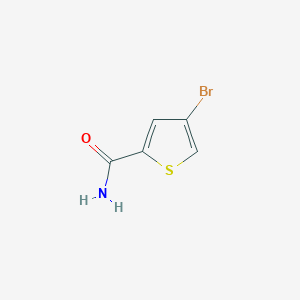
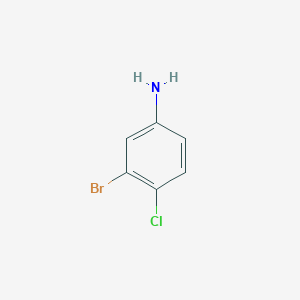
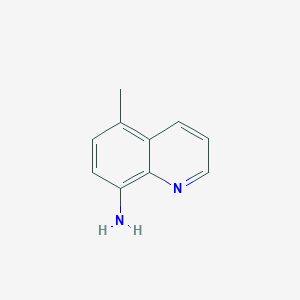
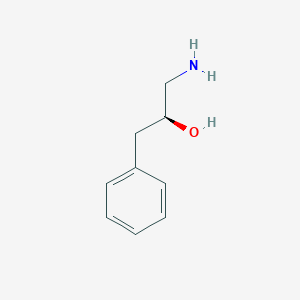
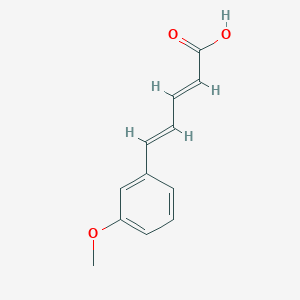
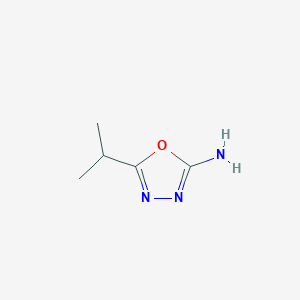
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)
